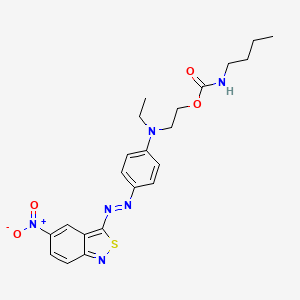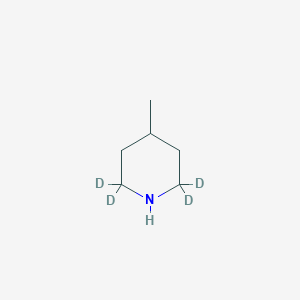![molecular formula C10H15N B13947448 3,6-Dimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13947448.png)
3,6-Dimethylbicyclo[2.2.1]heptane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethylbicyclo[221]heptane-2-carbonitrile is a bicyclic organic compound with the molecular formula C10H15N It is characterized by its unique bicyclo[221]heptane structure, which includes two methyl groups and a nitrile group attached to the carbon framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylbicyclo[2.2.1]heptane-2-carbonitrile typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The nitrile group can be introduced through subsequent functionalization steps, such as the reaction of a suitable halide with a cyanide source under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and functionalization reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dimethylbicyclo[2.2.1]heptane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium cyanide (NaCN) or other cyanide sources can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines. Substitution reactions can lead to various nitrile derivatives.
Aplicaciones Científicas De Investigación
3,6-Dimethylbicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3,6-Dimethylbicyclo[2.2.1]heptane-2-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dimethylbicyclo[2.2.1]heptane-2-carbonitrile
- Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-, acetate
Uniqueness
3,6-Dimethylbicyclo[2.2.1]heptane-2-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H15N |
|---|---|
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C10H15N/c1-6-3-8-4-9(6)10(5-11)7(8)2/h6-10H,3-4H2,1-2H3 |
Clave InChI |
MKFSLBADTQAFOB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2CC1C(C2C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



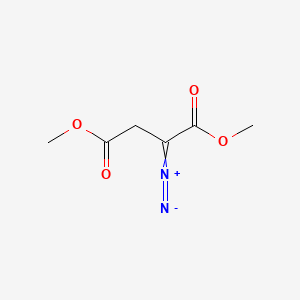
![Bicyclo[4.1.0]heptane-7-carbonyl chloride](/img/structure/B13947378.png)

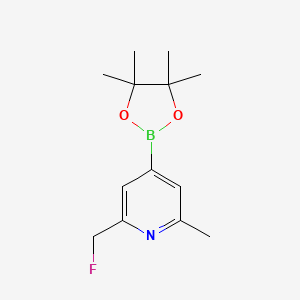



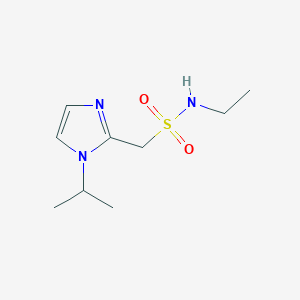

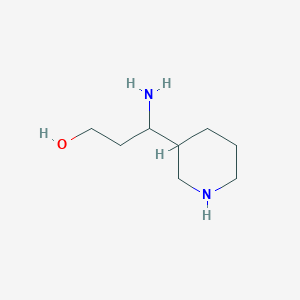
![2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenylEthanone](/img/structure/B13947430.png)
